molecular formula C11H16ClNO B1421202 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride CAS No. 92146-71-9

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Cat. No. B1421202
CAS RN: 92146-71-9
M. Wt: 213.7 g/mol
InChI Key: WJOUGRRZVNMMON-UHFFFAOYSA-N
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Description

The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .


Molecular Structure Analysis

The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is 1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H . This can be used to generate the molecular structure.

Scientific Research Applications

  • Synthesis of Bioactive Compounds : A study demonstrated a protocol for constructing benzofuran derivatives, highlighting its potential for synthesizing bioactive compounds like 5-HT serotonin receptor agonists (Porcu et al., 2018).

  • Novel Antidepressant Agents : A-80426, a compound comprising a benzofuran moiety, was identified as a novel antidepressant agent combining α-2 antagonist activity with 5-HT uptake inhibitory activity (Meyer et al., 1995).

  • Antioxidant and Antibacterial Studies : Benzofuran derivatives were synthesized and evaluated for antioxidant and antibacterial activities, showing promising results against various bacteria and in scavenging free radicals (Shankerrao et al., 2013).

  • Antituberculosis Activity : Benzofuran compounds have been explored for their potential in antituberculosis treatment, with some derivatives showing significant activity (Thorat et al., 2016).

  • Anti-HIV and Anticancer Potential : A study synthesized novel benzofuran derivatives, evaluating their potential as anti-HIV, anticancer, and antimicrobial agents (Rida et al., 2006).

  • Neurochemical Profiles : Research on the neurochemical profiles of certain benzofuran derivatives showed their potential as inhibitors of monoamine uptake, which is significant in the context of psychoactive substances (Iversen et al., 2013).

Future Directions

The LINS01 compounds, including similar compounds to “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride”, show promise in preventing cocaine-induced neurotoxicity . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOUGRRZVNMMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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